molecular formula C12H7F2NO2 B1610014 1,3-Difluoro-5-(3-nitrophenyl)benzene CAS No. 865856-72-0

1,3-Difluoro-5-(3-nitrophenyl)benzene

Cat. No.: B1610014
CAS No.: 865856-72-0
M. Wt: 235.19 g/mol
InChI Key: JNGTYJUVIDNFBX-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-(3-nitrophenyl)benzene (: 865856-72-0) is a nitro-aromatic compound of significant interest in advanced chemical synthesis and material science research. With a molecular formula of C 12 H 7 F 2 NO 2 and a molecular weight of 235.19 g/mol, this compound serves as a versatile and valuable building block for the construction of more complex molecular architectures [ citation:1 ][ citation:4 ]. The molecule's structure, featuring two fluorine atoms and a nitro group on separate benzene rings, is strategically designed to facilitate further modification. The strong electron-withdrawing nature of these substituents significantly activates the aromatic ring towards nucleophilic aromatic substitution (S N Ar) reactions [ citation:3 ]. This reactivity is a cornerstone of its application, allowing researchers to systematically replace the fluorine atoms with a diverse range of oxygen, sulfur, and nitrogen nucleophiles, thereby creating novel chemical entities with tailored properties [ citation:5 ]. Its primary research value lies in its role as a key intermediate in the development of pharmaceuticals and agrochemicals . The structural motif provided by this compound is instrumental in creating complex molecules with targeted biological activities. Furthermore, its properties make it a candidate for use in the synthesis of advanced materials [ citation:3 ]. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals [ citation:4 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoro-5-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(6-8)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGTYJUVIDNFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470618
Record name 1,3-difluoro-5-(3-nitrophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865856-72-0
Record name 1,3-difluoro-5-(3-nitrophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 1,3 Difluoro 5 3 Nitrophenyl Benzene

Retrosynthetic Analysis of 1,3-Difluoro-5-(3-nitrophenyl)benzene

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections to identify potential starting materials and synthetic routes. The most apparent disconnection is at the aryl-aryl bond, which separates the molecule into two key synthons: a 3,5-difluorophenyl unit and a 3-nitrophenyl unit. This leads to strategies based on cross-coupling reactions.

Alternatively, the entire biphenyl (B1667301) framework can be considered as a precursor, with the final step being the introduction of the nitro group. This points towards an electrophilic nitration strategy on a difluorobiphenyl precursor. Another approach involves building the molecule through a nucleophilic aromatic substitution (SNAr) pathway, where one of the aryl rings acts as the nucleophile and the other as the electrophile.

Approaches Utilizing 1,3-Difluorobenzene (B1663923) as a Core Building Block

1,3-Difluorobenzene serves as a versatile and readily available starting material for the synthesis of this compound. google.comjmu.edu The two fluorine atoms activate the benzene (B151609) ring towards certain reactions and can also be the subject of substitution.

Nucleophilic Aromatic Substitution (SNAr) Pathways with Nitro-Substituted Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, pathway. wikipedia.org In this scenario, an activated aryl halide undergoes substitution by a nucleophile. For the synthesis of the target compound, this would likely involve a derivative of 1,3-difluorobenzene being attacked by a 3-nitrophenyl nucleophile. However, for a successful SNAr reaction, the aromatic ring must be activated by strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In 1,3-difluorobenzene, the fluorine atoms are meta to each other, which does not provide optimal activation for substitution at the 5-position.

A more viable SNAr approach would involve reversing the roles of the rings. For instance, 1-bromo-3-nitrobenzene (B119269) could serve as the electrophilic partner, reacting with a 3,5-difluorophenyl organometallic reagent. The nitro group in the meta position of 1-bromo-3-nitrobenzene, however, offers only moderate activation towards SNAr.

Another related strategy involves the SNAr reaction on a more activated difluoro system. For instance, 1,3-difluoro-5-nitrobenzene is highly activated towards nucleophilic attack. bldpharm.com While not directly leading to the target compound in a single step with a nitrophenyl nucleophile, its reactivity highlights the principles of SNAr in polyfluorinated and nitrated systems. nih.govnih.gov Research on related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrates that a fluorine atom can be displaced by various nucleophiles in an SNAr reaction. nih.govbeilstein-journals.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the formation of aryl-aryl bonds. researchgate.net This approach is highly suitable for the synthesis of this compound. A typical strategy would involve the coupling of a 3,5-difluorophenyl derivative with a 3-nitrophenyl derivative.

Commonly employed cross-coupling reactions for this purpose include:

Suzuki Coupling: Reaction of a 3,5-difluorophenylboronic acid with a 3-halonitrobenzene (e.g., 1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene) in the presence of a palladium catalyst and a base.

Stille Coupling: Coupling of a 3,5-difluorophenyltin reagent with a 3-halonitrobenzene.

Negishi Coupling: Reaction between a 3,5-difluorophenylzinc reagent and a 3-halonitrobenzene.

These reactions generally offer high yields and good functional group tolerance. rsc.org The choice of catalyst, ligand, and reaction conditions is crucial for optimizing the reaction efficiency.

Table 1: Potential Cross-Coupling Reactions for Synthesis
Coupling Reaction3,5-Difluorophenyl Reagent3-Nitrophenyl ReagentTypical Catalyst
Suzuki3,5-Difluorophenylboronic acid1-Bromo-3-nitrobenzenePd(PPh₃)₄
Stille(3,5-Difluorophenyl)tributylstannane1-Iodo-3-nitrobenzenePd(PPh₃)₄
Negishi(3,5-Difluorophenyl)zinc chloride1-Bromo-3-nitrobenzenePdCl₂(dppf)

Approaches Involving Nitration of Fluorinated Biphenyl Precursors

An alternative to forming the aryl-aryl bond is to introduce the nitro group onto a pre-formed 3,5-difluorobiphenyl (B3355309) precursor. This involves an electrophilic aromatic substitution reaction. The directing effects of the substituents on the biphenyl ring system are critical in this approach.

The synthesis would first require the preparation of 3,5-difluorobiphenyl. This can be achieved via a cross-coupling reaction, for example, between a phenyl Grignard reagent and 1-bromo-3,5-difluorobenzene. The subsequent step is the nitration of 3,5-difluorobiphenyl. The fluorine atoms are ortho, para-directing groups, and the phenyl group is also ortho, para-directing. The nitration would likely occur on the unsubstituted phenyl ring, leading to a mixture of ortho, meta, and para-nitrated products. The desired 3'-nitro isomer would be one component of this mixture, necessitating separation. The conditions for nitration, typically using a mixture of nitric acid and sulfuric acid, need to be carefully controlled to avoid dinitration or side reactions. nih.govresearchgate.net

Regioselective and Chemoselective Synthesis Considerations

Achieving the desired regiochemistry is a significant challenge in the synthesis of this compound.

In Cross-Coupling Reactions: The regioselectivity is generally well-controlled by the starting positions of the functional groups on the two aryl rings. The primary challenge is ensuring efficient coupling and avoiding side reactions.

In Nitration of 3,5-Difluorobiphenyl: The regioselectivity of the nitration is governed by the electronic and steric effects of the substituents. The fluorine atoms on one ring and the entire difluorophenyl substituent on the other ring will direct the incoming nitro group. This often leads to a mixture of isomers, making purification a critical step.

In SNAr Reactions: Regioselectivity is dictated by the positions of activating groups relative to the leaving group. researchgate.net For example, in the reaction of nucleophiles with polyhalogenated benzenes, the most activated halogen is displaced. vanderbilt.edu Chemoselectivity is also a key consideration, especially when multiple different halogen atoms are present on the aromatic ring. vanderbilt.edu

Emerging Methodologies for Fluorination of Nitroaromatics

While the previously discussed methods focus on building the molecule from fluorinated precursors, another approach is to introduce the fluorine atoms at a later stage. Modern fluorination methods could potentially be applied to a nitrobiphenyl precursor.

One emerging area is the late-stage fluorination of aromatic compounds. This can involve electrophilic fluorinating reagents like Selectfluor. researchgate.net For instance, a suitably functionalized 3-nitrobiphenyl (B1294916) could potentially undergo regioselective fluorination. However, directing the fluorine atoms to the desired 3' and 5' positions would be a significant challenge.

Computational and Theoretical Investigations of 1,3 Difluoro 5 3 Nitrophenyl Benzene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties and chemical reactivity of molecules like 1,3-Difluoro-5-(3-nitrophenyl)benzene. scholarsresearchlibrary.comglobalresearchonline.net DFT methods are popular because they can achieve high accuracy in less time and at a lower computational cost compared to other methods. scholarsresearchlibrary.com These calculations provide deep insights into the molecule's structure, stability, and reactivity by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energies of the HOMO and LUMO orbitals are crucial for understanding a molecule's chemical behavior. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. researchgate.net The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and optical polarizability. nih.govresearchgate.net A smaller energy gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov

Global reactivity descriptors, which are derived from the HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.gov For instance, in a DFT study on a p-nitrophenyl benzene-fused tetrathiafulvalene (B1198394) derivative, the compound with the lowest LUMO energy was identified as the best electron acceptor. globalresearchonline.net Similarly, for this compound, the presence of two electron-withdrawing fluorine atoms and a nitro group is expected to lower the LUMO energy, making the molecule a good electron acceptor and susceptible to nucleophilic attack.

The following table presents representative global reactivity descriptors calculated for a related organic compound, illustrating the type of data obtained from DFT studies.

ParameterDefinitionCalculated Value (eV) for a related molecule*
EHOMOHighest Occupied Molecular Orbital Energy-0.26751
ELUMOLowest Unoccupied Molecular Orbital Energy-0.18094
Energy Gap (ΔE)ELUMO - EHOMO0.08657
Chemical Potential (μ)(EHOMO + ELUMO) / 2-0.22
Chemical Hardness (η)(ELUMO - EHOMO) / 20.04
Electrophilicity Index (ω)μ² / 2η0.58
Chemical Softness (S)1 / 2η11.55 eV⁻¹

*Data based on calculations for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

Furthermore, population analysis methods like Mulliken or Natural Population Analysis (NPA) are used to estimate the partial atomic charges on each atom in the molecule. wikipedia.orgnih.gov This analysis helps to identify the electrophilic and nucleophilic sites. For this compound, the carbon atoms bonded to the highly electronegative fluorine atoms and the nitrogen atom of the nitro group are expected to carry significant positive charges, making them potential sites for chemical reactions.

Quantum Chemical Calculations of Reaction Pathways, Transition States, and Energy Barriers

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and determining the energy barriers associated with them. For fluorinated nitroaromatic compounds like this compound, a common reaction type is Nucleophilic Aromatic Substitution (SNAr).

In the SNAr mechanism, a nucleophile attacks an electron-deficient aromatic ring, leading to the formation of an intermediate complex (a Meisenheimer complex), followed by the departure of a leaving group. The presence of strong electron-withdrawing groups, such as the nitro (NO₂) group and fluorine atoms, activates the aromatic ring towards such attacks.

A study on the SNAr of a structurally similar compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, provides valuable insights. beilstein-journals.org In this study, the fluorine atom was substituted by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org The reaction proceeds because the highly electron-withdrawing nitro and pentafluorosulfanyl groups stabilize the negative charge in the Meisenheimer intermediate, thus lowering the activation energy of the reaction. For this compound, the nitro group and the two fluorine atoms would similarly activate the benzene (B151609) rings for SNAr reactions.

Computational studies can map the entire reaction pathway, from reactants to products, through the transition state. The table below shows experimental results for SNAr reactions on a related compound, demonstrating the types of transformations that can be modeled.

NucleophileSolventTemperature (°C)Product Yield (%)
Sodium phenoxideDMF2098
Sodium thiophenoxideDMF-3099
PiperidineDMF2098
AnilineDMF10094

*Data from SNAr reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. beilstein-journals.org

Theoretical calculations can also predict the regioselectivity of such reactions. For this compound, there are multiple positions where a nucleophile could attack. Quantum chemical calculations of the transition state energies for each possible pathway can determine the most likely product. For example, in the vicarious nucleophilic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, nucleophiles were found to substitute a hydrogen atom at the position activated by the nitro group. beilstein-journals.org

Analysis of Aromaticity and Electron Density Distribution in Fluorinated Nitroaromatics

The distribution of electron density and the aromaticity of the rings in this compound are key to its structure and reactivity. These properties are significantly influenced by the substituents: the two fluorine atoms and the nitro group. The nitro group is strongly electron-withdrawing, which can reduce the aromaticity of the benzene ring to which it is attached. semanticscholar.org

Aromaticity can be quantified using various computed indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). HOMA values close to 1 indicate a high degree of aromaticity, while lower values suggest a loss of aromatic character. In a study of naphthalene (B1677914) and its aza-derivatives, the introduction of nitrogen atoms (which, like the nitro group, are electron-withdrawing) was shown to alter the aromaticity of the rings, which in turn affects properties like π-stacking ability. nih.gov For this compound, one would expect the HOMA value for the nitro-substituted ring to be lower than that of the difluoro-substituted ring.

The electron density distribution can be visualized and analyzed using techniques like Hirshfeld surface analysis and 2D fingerprint plots. semanticscholar.orgmdpi.com These methods partition the space in a crystal to define atomic surfaces, revealing the nature and extent of intermolecular interactions. For example, in a study of a compound containing nitrophenyl groups, Hirshfeld analysis quantified the contributions of different types of intermolecular contacts (like H···H, C···H, and O···H) to the crystal packing. semanticscholar.org The 2D fingerprint plot provides a visual summary of these interactions.

Interaction TypeContribution (%) to Hirshfeld Surface*
H···H32.2
O···H / H···O22.2
C···H / H···C18.9
N···H / H···N4.4
C···C2.9
O···C / C···O1.5

*Representative data from Hirshfeld surface analysis of 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- wikipedia.orgnih.govdiazino[4,5-d]pyrimidine-2,7-dione. semanticscholar.org

Electron density difference (EDD) analysis is another powerful tool that visualizes how electron density is redistributed when molecules interact. researchgate.net For a molecule like this compound, EDD plots could illustrate the charge transfer between the two aromatic rings and the electron-poor nature of the regions around the nitro and fluoro substituents.

Molecular Dynamics Simulations for Understanding Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for understanding how a solute molecule like this compound interacts with solvent molecules and with other solute molecules. MD simulations can provide detailed insights into solvation shells, hydrogen bonding, and aggregation phenomena. nih.gov

The choice of solvent is critical, as its polarity can dramatically affect molecular behavior. An MD study of cholesterol in various solvents (water, methanol, dimethyl sulfoxide, and benzene) showed how different solvents interact with the hydrophilic and hydrophobic parts of the molecule. Similarly, MD simulations of this compound in different solvents could reveal the nature of its solvation. In polar solvents like water or methanol, strong hydrogen bonds would likely form between the solvent and the oxygen atoms of the nitro group. In non-polar solvents like benzene, interactions would be dominated by weaker van der Waals forces and potential π-stacking between the solvent and the aromatic rings of the solute.

MD simulations can also be used to calculate the free energy of solvation, which is the energy change associated with transferring a molecule from a vacuum to a solvent. This value provides a measure of how favorably the molecule interacts with the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with quantum chemical calculations to estimate solvation energies efficiently.

Academic and Industrial Applications in Advanced Organic Synthesis and Materials Science

Role as Key Intermediates in the Synthesis of Complex Chemical Entities

The bifunctional nature of 1,3-difluoro-5-(3-nitrophenyl)benzene, characterized by the difluorinated phenyl ring and the nitrophenyl moiety, establishes it as a valuable starting material for constructing intricate molecular architectures.

The 3,5-difluorobiphenyl (B3355309) core is a recognized structural motif in medicinal chemistry, valued for its ability to enhance metabolic stability and binding affinity. The presence of the nitro group in this compound offers a direct synthetic handle to introduce nitrogen-containing functional groups, which are pivotal in the formation of a wide array of heterocyclic systems central to drug discovery.

A critical transformation is the reduction of the nitro group to an amine, yielding 3'-amino-3,5-difluorobiphenyl. This amine is a versatile precursor for constructing various pharmacologically relevant scaffolds. For instance, fluorinated biphenyl (B1667301) structures are integral to the design of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, which have applications as immunomodulatory and anti-inflammatory agents. Furthermore, derivatives of difluorobiphenyl have been incorporated into benzimidazole-triazole hybrids, investigated for their potential as antimicrobial and antiviral agents. The amino derivative of this compound would be an ideal starting point for synthesizing analogs of such compounds.

The subsequent derivatization of the amino group can lead to the formation of amides, sulfonamides, and various nitrogen-containing heterocycles, which are foundational to many therapeutic agents.

Table 1: Potential Pharmaceutical Scaffolds from this compound

PrecursorTransformationResulting ScaffoldPotential Therapeutic Area
This compoundReduction of nitro group3'-Amino-3,5-difluorobiphenylIntermediate for further synthesis
3'-Amino-3,5-difluorobiphenylReaction with a dicarbonyl compoundBenzodiazepine derivativeAnxiolytic, anticonvulsant
3'-Amino-3,5-difluorobiphenylCyclization with a suitable reagentBenzimidazole derivativeAntimicrobial, antiviral, anticancer
3'-Amino-3,5-difluorobiphenylReaction with a carboxylic acidAmide derivativeVarious, depending on the acid

In the realm of materials science, fluorinated aromatic compounds are sought after for their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. The rigid biphenyl core of this compound, combined with the strong C-F bonds, provides a foundation for creating robust polymer backbones.

The nitro group can be chemically modified to introduce polymerizable functionalities. For example, reduction to an amine followed by reaction with dianhydrides or diacyl chlorides can yield high-performance polyimides or polyamides. These classes of polymers are known for their excellent thermal and mechanical properties. The fluorine atoms can enhance the solubility of these polymers in organic solvents, facilitating their processing, while also lowering the dielectric constant, a desirable property for microelectronics applications.

Table 2: Potential Functional Polymers Derived from this compound

Monomer Derivative (from this compound)Co-monomerPolymer ClassPotential Application
3',5'-Difluorobiphenyl-3,4-diamineAromatic dianhydridePolyimide (PI)High-temperature resistant films, coatings
3'-Amino-3,5-difluorobiphenylTerephthaloyl chloridePolyamide (Aramid)High-strength fibers, specialty plastics
3'-Isocyanato-3,5-difluorobiphenylDiolPolyurethane (PU)Foams, elastomers, coatings

Contribution to the Development of Novel Synthetic Methodologies

The distinct reactivity of the different positions on the aromatic rings of this compound makes it a useful substrate for developing and refining synthetic methodologies. The electron-withdrawing nature of the fluorine atoms can influence the regioselectivity of electrophilic aromatic substitution reactions. Conversely, the fluorine atoms can direct ortho-lithiation, allowing for the introduction of various functional groups at specific positions.

The nitro group is a versatile functional group that can be transformed into a wide range of other functionalities, including amines, hydroxylamines, azo compounds, and azoxy compounds. This allows for the exploration of a rich spectrum of chemical reactions. The presence of both the difluoro and nitro functionalities on the same molecule allows for the study of chemoselectivity in reactions, where one functional group is modified while the other remains intact. This compound can serve as a test substrate for new catalytic systems, for example, in selective reductions of the nitro group or in cross-coupling reactions at other positions on the rings.

Utility in Structure-Activity Relationship (SAR) Studies through Analog Generation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and agrochemistry for optimizing the potency and properties of a biologically active lead compound. This compound is an excellent starting scaffold for generating a library of analogs for SAR studies.

Beginning with this core structure, medicinal chemists can systematically modify different parts of the molecule and assess the impact on biological activity. The nitro group is a key point of diversification. It can be reduced to an amine and then acylated, alkylated, or used to form various heterocyles, allowing for the exploration of how different substituents at this position affect activity. The fluorine atoms are also important for SAR, as they can influence the conformation of the molecule and its interactions with biological targets. Their positions are fixed, providing a constant element around which other modifications can be made.

By creating a series of analogs where the nature and position of substituents are varied, researchers can build a detailed understanding of the SAR for a particular biological target, leading to the design of more effective and selective therapeutic or agrochemical agents.

Table 3: Exemplary Analog Generation for SAR Studies

Core ScaffoldPoint of ModificationExample of ModificationPurpose of Analog
1,3-Difluoro-5-(3-aminophenyl)benzeneAmino groupAcylation with various carboxylic acidsTo probe the effect of different amide groups on activity
1,3-Difluoro-5-(3-aminophenyl)benzeneAmino groupReductive amination with aldehydes/ketonesTo explore the impact of N-alkylation
1,3-Difluoro-5-phenylbenzene coreNitro group positionSynthesis of isomers (e.g., 2-nitro, 4-nitro)To determine the optimal position of the nitrogen substituent
This compoundAromatic ringsIntroduction of further substituents (e.g., via lithiation)To assess the effect of additional functional groups on potency and selectivity

Q & A

Q. What are the key synthetic routes for 1,3-Difluoro-5-(3-nitrophenyl)benzene, and how do reaction conditions affect yield?

The synthesis typically involves sequential halogenation and nitration steps. For example:

  • Fluorination : Selective fluorination of a benzene precursor using agents like F₂ or HF under controlled temperature (e.g., 0–50°C) to introduce fluorine atoms at positions 1 and 3 .
  • Nitration : Introduction of the nitro group at the 5-position via nitration with HNO₃/H₂SO₄. Careful control of reaction time and temperature (e.g., 0–5°C) minimizes byproducts like dinitro derivatives .
  • Purity Optimization : Distillation or chromatography is critical for isolating the final product, as impurities (e.g., unreacted intermediates) can reduce yield .

Q. How can spectroscopic methods confirm the structure of this compound?

  • ¹⁹F NMR : Distinct chemical shifts for fluorine atoms (e.g., δ −110 to −120 ppm for aromatic fluorines) and coupling patterns confirm substitution positions .
  • X-ray Crystallography : Resolves dihedral angles between the benzene ring and nitro group (e.g., ~5–40°), influencing molecular packing and reactivity .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 255 [M⁺]) and fragmentation patterns validate the molecular formula .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally similar nitro-aromatics exhibit:

  • Antimicrobial Activity : Nitro groups enhance electron-deficient character, disrupting microbial cell membranes .
  • Enzyme Inhibition : The nitro group may act as a hydrogen-bond acceptor, targeting enzymes like nitroreductases . Comparative studies with 3-nitro-1-(pentafluorosulfanyl)benzene suggest potential bioactivity, though further assays are needed .

Advanced Research Questions

Q. How do electronic effects of substituents influence nucleophilic aromatic substitution (NAS) in this compound?

  • Nitro Group : Strong electron-withdrawing effect activates the ring for NAS at positions ortho and para to fluorine. For example, fluorine at position 1 can be replaced by oxygen or sulfur nucleophiles under basic conditions (e.g., K₂CO₃/DMF, 80°C) .
  • Fluorine Substituents : Meta-directing nature of fluorine guides substitution to specific positions. Computational studies (e.g., DFT) predict activation energies for NAS pathways .
  • Data Contradictions : Varied yields (e.g., 39–99%) in fluorination steps highlight the need for stoichiometric control of F₂ and solvent selection (e.g., acetonitrile vs. HF) .

Q. What strategies resolve discrepancies in reported reaction outcomes for halogenated nitro-aromatics?

  • Reaction Monitoring : GC or HPLC tracks intermediates, ensuring complete conversion .
  • Byproduct Analysis : For example, fluorodenitration of 3,5-dinitro derivatives may yield regioisomers, requiring redistillation for purity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NAS rates, while protic solvents (e.g., ethanol) favor reduction of nitro groups .

Q. How does this compound compare to analogues in medicinal chemistry applications?

CompoundKey SubstituentsBioactivityReactivity
This compound-NO₂, -FPotential enzyme inhibitionHigh NAS activity
3,4-Difluoro-5-nitrobenzyl chloride-NO₂, -ClAntimicrobialElectrophilic alkylation
1,3-Difluoro-5-(methylsulfanyl)benzene-SMe, -FModerate antifungalOxidation to sulfones
Table 1. Substituent-driven comparison of halogenated nitro-aromatics .

Q. What computational tools predict the interaction mechanisms of this compound with biological targets?

  • Molecular Docking : Simulates binding to enzymes (e.g., nitroreductases) via π-π stacking with the nitro group .
  • MD Simulations : Analyzes stability of ligand-receptor complexes in aqueous environments .
  • QSAR Models : Correlate substituent electronegativity (e.g., F vs. Cl) with bioactivity .

Methodological Notes

  • Synthesis Best Practices : Use anhydrous conditions for nitration to avoid hydrolysis of intermediates .
  • Reaction Scale-Up : Maintain F₂ flow rates <0.5 L/min to prevent exothermic side reactions .
  • Analytical Validation : Cross-reference ¹H/¹⁹F NMR with X-ray data to confirm regioselectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,3-Difluoro-5-(3-nitrophenyl)benzene

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